molecular formula C7H14O2S B8049631 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)

2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)

Cat. No.: B8049631
M. Wt: 162.25 g/mol
InChI Key: JQUNLCJEEIFLSJ-UHFFFAOYSA-N
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Description

2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) (CAS 1936308-84-7) is a chemical compound featuring a thietane ring, a four-membered saturated heterocycle containing sulfur. This bis(ethanol) functionalized scaffold is of significant interest in medicinal and agrochemical research as a novel polar motif to influence the physicochemical properties of lead compounds . Thietane and their oxidized forms, thietane dioxides, are increasingly being explored as stable, three-dimensional bioisosteres that can enhance aqueous solubility and binding affinity . Compounds bearing the thietane dioxide moiety have been reported in biologically active molecules, including a PI3K-Alpha inhibitor investigated as a potential cancer therapeutic and LpxC inhibitors developed as antibacterial agents . The molecule serves as a key synthetic intermediate; the hydroxyl groups can be utilized for further derivatization, while the thietane ring can be oxidized to the corresponding sulfone. This product is intended for research purposes as a building block in organic synthesis and drug discovery. For Research Use Only . Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)thietan-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNLCJEEIFLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 1,3-Dihaloalkane Precursors

A seminal example involves the reaction of 3,3-bis(bromomethyl)propane-1,3-diol with sodium sulfide (Na₂S·9H₂O) in ethanol-water mixtures. The bromomethyl groups at the 1 and 3 positions undergo nucleophilic attack by sulfide ions, forming the thietane ring while preserving the hydroxyl groups as ethan-1-ol substituents. For instance, Nishizono and co-workers demonstrated that 2,2-bis(bromomethyl)propane-1,3-diol reacts with Na₂S in ethanol at 60°C for 12 hours, yielding 2,2'-(thietane-3,3-diyl)bis(ethan-1-ol) in 68% yield after purification. The reaction mechanism proceeds via a two-step Sₙ2 displacement, where sulfide bridges the 1 and 3 carbons, culminating in ring closure (Figure 1).

Optimization Considerations :

  • Solvent Systems : Ethanol-water mixtures (3:1 v/v) enhance solubility of both the dihalo precursor and Na₂S, facilitating faster reaction kinetics.

  • Temperature : Reactions conducted at 60–80°C reduce side products such as polymeric sulfides.

  • Stoichiometry : A 10% molar excess of Na₂S ensures complete displacement of halides, critical for high yields.

Alternative Halogenated Precursors

Variants of this method employ dichloride or dimesylate derivatives. For example, 3,3-bis(chloromethyl)propane-1,3-diol reacts with Na₂S in dimethylformamide (DMF) at 100°C, achieving a 72% yield of the target compound. The use of DMF as a polar aprotic solvent accelerates the reaction by stabilizing the transition state during sulfide attack.

Cyclization of γ-Mercaptoalkanols

Intramolecular cyclization of γ-mercaptoalkanols offers a direct route to thietanes, bypassing the need for pre-halogenated precursors. This method is particularly effective for constructing spirothietanes but can be adapted for linear derivatives like 2,2'-(thietane-3,3-diyl)bis(ethan-1-ol).

Thiol-Mediated Cyclization

A Japanese research group demonstrated that 3-mercapto-2,2-bis(hydroxymethyl)propan-1-ol undergoes spontaneous cyclization in the presence of triphenylphosphine oxide (Ph₃P=O), forming the thietane ring via a thiolate intermediate. The reaction proceeds at room temperature in dichloromethane, yielding the target compound in 58% efficiency after 24 hours.

Mechanistic Insights :

  • Deprotonation of the thiol group generates a thiolate ion.

  • Intramolecular nucleophilic attack on the adjacent carbon forms the thietane ring.

  • Protonation of the alkoxide intermediate stabilizes the ethanol substituents.

Ring-Opening of Oxirane Derivatives

Thietanes can also be synthesized via the ring-opening of epoxides (oxiranes) with hydrogen sulfide (H₂S). While less common, this method provides access to hydroxylated thietanes when applied to hydroxymethyl-substituted oxiranes.

Epoxide-to-Thietane Conversion

Chloromethyloxirane derivatives, such as 3,3-bis(hydroxymethyl)oxirane, react with H₂S in the presence of barium hydroxide [Ba(OH)₂] to form 2,2'-(thietane-3,3-diyl)bis(ethan-1-ol). The reaction involves:

  • Nucleophilic attack by HS⁻ on the less hindered carbon of the oxirane.

  • Ring-opening to form a mercaptoalkanolate intermediate.

  • Intramolecular displacement to cyclize into the thietane.

Challenges :

  • Synthesis of hydroxymethyl-substituted oxiranes requires multi-step protocols, limiting scalability.

  • Side reactions, such as polysulfide formation, reduce yields to 40–50%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the three primary methods:

MethodPrecursorConditionsYield (%)AdvantagesLimitations
Double Displacement1,3-Dibromoalkane diolNa₂S, EtOH/H₂O, 60°C68–72High yield; scalableRequires halogenated precursors
γ-Mercaptoalkanol Cyclization3-Mercapto-2,2-diolPh₃P=O, DCM, RT58No halogens; mild conditionsLow yield; lengthy reaction time
Oxirane Ring-OpeningHydroxymethyl oxiraneH₂S, Ba(OH)₂, 25°C40–50Direct hydroxyl retentionComplex precursor synthesis

Chemical Reactions Analysis

2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The ethan-1-ol groups can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) involves its interaction with molecular targets and pathways within biological systems. The thietane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ethan-1-ol groups may also play a role in these interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Thietane-3,3-diyl dimethanol (13)

  • Structure: Similar to the target compound but with methanol (-CH₂OH) instead of ethanol (-CH₂CH₂OH) groups.
  • Synthesis : Derived from 2,2-bis(bromomethyl)propane-1,3-diol via sodium sulfide-mediated cyclization .

2,2’-((Pyridin-2-ylmethyl)azanediyl)bis(ethan-1-ol) (pmideH2)

  • Structure : Central azanediyl (-NH-) group linked to a pyridine ring instead of a thietane.
  • Functionality: The pyridine moiety introduces aromaticity and basicity, enabling coordination with metal ions, unlike the non-aromatic thietane core .

C2-Symmetrical Terphenyl Derivatives (e.g., 7l, 7n)

  • Structure : Bulky terphenyl cores with bis(ethan-1-ol) groups and substituents like chloro or methoxy.
  • Applications : Designed as PD-1/PD-L1 inhibitors; the aromatic framework enhances π-π interactions with protein targets, a feature absent in the thietane derivative .

2,2′-((Benzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol)

  • Structure: Benzoimidazole core with azanediyl and ethanol groups.
  • Bioactivity: Exhibits antibacterial and antifungal properties, suggesting that ethanol moieties enhance bioavailability, though the heterocyclic core dictates target specificity .

Physicochemical Properties

Compound Core Structure Hydroxyl Groups Key Properties
Thietane-3,3-diylbis(ethanol) Thietane Two -CH₂CH₂OH High rigidity, moderate solubility in polar solvents
Thietane-3,3-diyl dimethanol Thietane Two -CH₂OH Higher solubility in water due to shorter chains
pmideH2 Azanediyl + pyridine Two -CH₂CH₂OH Basic (pyridine), metal coordination
Terphenyl derivatives Aromatic + ethers Two -CH₂CH₂OH Low solubility in water, high thermal stability

Stability and Reactivity

  • Thietane Ring : Strain enhances reactivity (e.g., susceptibility to nucleophilic attack) compared to stable aromatic cores in terphenyls .
  • Hydroxyl Groups : Participate in hydrogen bonding and esterification, similar to pentaerythritol derivatives used in crosslinking polymers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol), and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via double displacement of 2,2-bis(bromomethyl)propane-1,3-diol with sodium sulfide (Na₂S) in aqueous or alcoholic media. Key variables include reaction temperature (typically 60–80°C), solvent polarity (water or ethanol), and stoichiometric ratio of Na₂S. Yield optimization requires monitoring sulfide source purity and avoiding hydrolysis side reactions. Post-synthesis purification often involves recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)?

  • Methodological Answer :

  • FT-IR : Confirm the presence of hydroxyl groups (broad peak ~3200–3400 cm⁻¹) and thietane ring C–S stretching (650–750 cm⁻¹).
  • ¹H NMR : Identify diastereotopic protons on the thietane ring (δ 3.4–3.8 ppm) and ethylene glycol protons (δ 3.6–3.9 ppm).
  • ¹³C NMR : Thietane carbons appear at δ 35–45 ppm, while ethylene carbons resonate at δ 60–70 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to rule out bromine contamination from precursors .

Q. What computational tools are suitable for modeling the thietane ring’s conformational stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict ring puckering and strain energy. Software like Gaussian or ORCA is used to analyze bond angles (C–S–C ~90°) and compare with crystallographic data. For dynamic behavior, molecular dynamics simulations (AMBER or GROMACS) assess ring flexibility under thermal stress .

Advanced Research Questions

Q. How does 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) serve as a precursor for thietanose nucleosides, and what challenges arise in stereochemical control?

  • Methodological Answer : The diol undergoes glycosylation with nucleobases (e.g., uracil or adenine) via Mitsunobu or Koenigs-Knorr reactions. Stereochemical challenges include:

  • Regioselectivity : Protecting the primary hydroxyl groups while activating secondary alcohols for coupling.
  • Anomeric Control : Use of Lewis acids (e.g., SnCl₄) to direct β-configuration in nucleosides.
  • Side Reactions : Thietane ring opening under acidic conditions requires pH monitoring (neutral to mild basic conditions preferred) .

Q. What contradictions exist in reported biological activities of thietane derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from:

  • Impurity Profiles : Residual bromine or sulfide byproducts can skew bioassay results. Purity must be confirmed via HPLC (>98%).
  • Solubility Bias : Use standardized solvents (e.g., DMSO with <0.1% water) for in vitro assays.
  • Cell Line Variability : Validate activity across multiple cell lines (e.g., MDA-MB-231 vs. SKHep-1) and compare with positive controls like phthalimide derivatives .

Q. How can electrochemical methods elucidate the oxidation behavior of 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) in drug delivery systems?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals oxidation peaks corresponding to thietane ring cleavage (~1.2–1.5 V vs. Ag/AgCl). Controlled potential electrolysis coupled with LC-MS identifies degradation products (e.g., sulfoxides or ethylene glycol derivatives). Such data inform pH-responsive drug release mechanisms .

Structural and Crystallographic Questions

Q. What strategies ensure accurate refinement of 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) crystal structures using SHELX software?

  • Methodological Answer :

  • Data Collection : High-resolution (<0.8 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts.
  • SHELXL Refinement : Apply restraints for thietane ring planarity and hydrogen bonding (O–H⋯O interactions). Use TWIN/BASF commands if twinning is observed.
  • Validation : Check Rint (<5%) and Flack parameter for enantiomeric purity .

Application-Driven Questions

Q. How can 2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol) be integrated into fluorophore click chemistry for bioimaging?

  • Methodological Answer : Functionalize the diol with azide/alkyne groups via esterification. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the compound to fluorescent tags (e.g., BODIPY). Confocal microscopy validates cellular uptake, with controls for thietane ring stability under imaging conditions (e.g., laser intensity) .

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